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Compound of Interest

Compound Name:

3-[3-(2-

Methoxyethoxy)phenyl]prop-2-

enoic acid

CAS No.: 556044-13-4

Cat. No.: B1460834

Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The query for "m-(2-methoxyethoxy)cinnamic acid" identifies

a highly specific derivative within the broader class of cinnamic acids. Publicly available data,

including established synthesis protocols and bioactivity studies for this exact molecule, are

scarce. This suggests it is either a novel compound or a specialized chemical intermediate not

widely documented.

However, the principles of its synthesis, characterization, and potential biological relevance can

be effectively understood by examining a closely related and extensively studied analogue.

This guide will therefore focus on 3-methoxycinnamic acid (also known as m-methoxycinnamic

acid). The methodologies and scientific rationale presented herein are directly applicable and

adaptable for the synthesis and evaluation of more complex ether-substituted cinnamic acids,

such as the requested m-(2-methoxyethoxy)cinnamic acid.
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Chemical Identity and Physicochemical Properties
of 3-Methoxycinnamic Acid
3-Methoxycinnamic acid is a well-characterized member of the phenylpropanoid family, a

diverse group of plant secondary metabolites.[1] Its structure, consisting of a benzene ring

substituted with both a methoxy group and an acrylic acid side chain, makes it a valuable

scaffold in medicinal chemistry.[2] The trans (or E) isomer is the more common and

thermodynamically stable configuration.

IUPAC Name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid

Common Synonyms:

m-Methoxycinnamic acid

trans-3-Methoxycinnamic acid

3-(3-Methoxyphenyl)acrylic acid

(E)-3-(3-methoxyphenyl)prop-2-enoic acid

Key Identifiers:

CAS Number: 6099-04-3

Molecular Formula: C₁₀H₁₀O₃

Molecular Weight: 178.18 g/mol

A summary of its key physicochemical properties is presented in Table 1.
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Property Value Source

IUPAC Name
(2E)-3-(3-methoxyphenyl)prop-

2-enoic acid
PubChem

CAS Number 6099-04-3 NIST

Molecular Weight 178.18 g/mol PubChem

Melting Point 115-121 °C Thermo Fisher

Appearance
White to cream crystalline

powder
Thermo Fisher

pKa (Strongest Acidic) ~4.1 (Predicted) FooDB

LogP ~2.0-2.4 (Predicted) FooDB

Synthesis and Purification Workflow
The synthesis of 3-methoxycinnamic acid is most commonly achieved via the Knoevenagel

condensation, a reliable method for forming carbon-carbon double bonds.[3] This reaction

involves the condensation of an aromatic aldehyde (3-methoxybenzaldehyde) with a compound

containing an active methylene group (malonic acid), catalyzed by a weak base.

Rationale for Knoevenagel Condensation
The Knoevenagel condensation is preferred over harsher methods like the Perkin reaction for

several reasons:

Milder Conditions: The reaction typically proceeds at a lower temperature (reflux in pyridine,

~110 °C) compared to the Perkin reaction (~180 °C), which minimizes side-product formation

and thermal degradation.[3]

Higher Yields: This method is known for producing good to excellent yields of the desired

cinnamic acid derivative.

Versatility: It is highly tolerant of various functional groups on the aromatic aldehyde, making

it an ideal choice for producing a library of substituted cinnamic acids.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/pdf/Synthesis_of_Novel_Cinnamic_Acid_Derivatives_for_Drug_Discovery_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Synthesis_of_Novel_Cinnamic_Acid_Derivatives_for_Drug_Discovery_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460834?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mechanism involves the deprotonation of malonic acid by the basic catalyst

(piperidine/pyridine) to form a nucleophilic enolate. This enolate then attacks the electrophilic

carbonyl carbon of 3-methoxybenzaldehyde. Subsequent dehydration of the aldol-type

intermediate, driven by the formation of a conjugated system, and decarboxylation yields the

final product.

Detailed Laboratory Protocol
This protocol outlines the synthesis of 3-methoxycinnamic acid from 3-methoxybenzaldehyde

and malonic acid.

Materials:

3-Methoxybenzaldehyde

Malonic Acid

Pyridine (Anhydrous)

Piperidine (Catalyst)

5M Hydrochloric Acid

Deionized Water

Ethanol (for recrystallization)

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 3-methoxybenzaldehyde (1 eq.) and malonic acid (1.05 eq.).

Solvent and Catalyst Addition: To the flask, add anhydrous pyridine (3-4 mL per gram of

aldehyde) to dissolve the reactants. Add a catalytic amount of piperidine (approx. 2-3 drops).
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Reaction: Heat the mixture to a gentle reflux (~110-115 °C) using a heating mantle. Allow the

reaction to proceed for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer

Chromatography) until the starting aldehyde spot has disappeared.

Work-up: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold

solution of 5M hydrochloric acid (approx. 10 mL per gram of aldehyde). This step neutralizes

the pyridine and protonates the carboxylate, causing the crude product to precipitate.[4]

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the

solid thoroughly with cold deionized water to remove residual acid and pyridine

hydrochloride.[4]

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure,

crystalline 3-methoxycinnamic acid. Dry the final product under vacuum.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
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Reaction Phase

Work-up & Purification

1. Combine Reactants
(3-Methoxybenzaldehyde, Malonic Acid)
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(Pyridine, Piperidine)

3. Heat to Reflux
(2-3 hours @ 110°C)

4. Quench in HCl (aq)
(Precipitation)

Cool to RT

5. Vacuum Filtration
(Isolate Crude Solid)

6. Recrystallize
(Ethanol/Water)

7. Dry Under Vacuum

Pure 3-Methoxycinnamic Acid

Yields Pure Product

Click to download full resolution via product page

Caption: Knoevenagel condensation workflow for 3-methoxycinnamic acid.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

the synthesized compound. A multi-technique approach ensures a self-validating system of

analysis.

Spectroscopic Methods
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the

proton environment. For (E)-3-methoxycinnamic acid, the key diagnostic signals are the two

vinyl protons, which appear as doublets with a large coupling constant (J ≈ 16 Hz),

confirming the trans stereochemistry. Other expected signals include a singlet for the

methoxy protons (~3.8 ppm) and multiplets for the aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton.

Distinct signals for the carboxylic acid carbon (~168-172 ppm), the methoxy carbon (~55

ppm), the vinyl carbons, and the six aromatic carbons are expected.

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies key functional

groups. Expected peaks include a broad O-H stretch for the carboxylic acid (~2500-3300

cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C stretch for the alkene (~1620-1640

cm⁻¹), and C-O stretches for the ether and carboxylic acid groups (~1200-1300 cm⁻¹).

Chromatographic Methods
HPLC (High-Performance Liquid Chromatography): Purity is best assessed using reverse-

phase HPLC with a UV detector. A single, sharp peak at the expected retention time

indicates a high degree of purity. This method can also be used to quantify the product by

creating a calibration curve with a known standard.

Analytical Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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